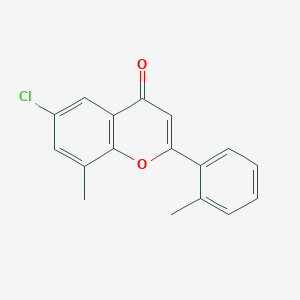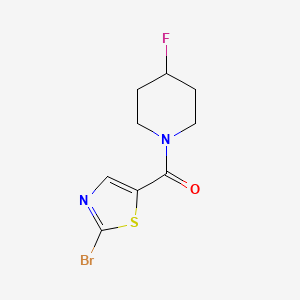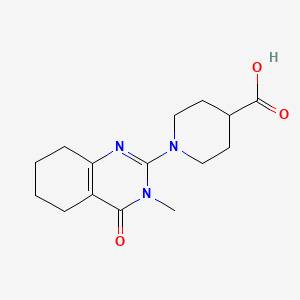
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinazoline derivative with a piperidine carboxylic acid
Métodos De Preparación
The synthesis of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted quinazolines, reduced alcohol derivatives, and various functionalized piperidine compounds.
Aplicaciones Científicas De Investigación
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for the development of new compounds.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industrial Applications: It is used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
1-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Quinazoline Derivatives: These compounds share the quinazoline core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Piperidine Carboxylic Acids: These compounds have the piperidine ring and carboxylic acid group but lack the quinazoline moiety, resulting in different pharmacological profiles.
Hexahydroquinazoline Derivatives: These compounds have a similar hexahydroquinazoline structure but may have different substituents, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological characteristics not found in its individual components.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
1-(3-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O3/c1-17-13(19)11-4-2-3-5-12(11)16-15(17)18-8-6-10(7-9-18)14(20)21/h10H,2-9H2,1H3,(H,20,21) |
Clave InChI |
FBLCYVNEDBDIDT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(CCCC2)N=C1N3CCC(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



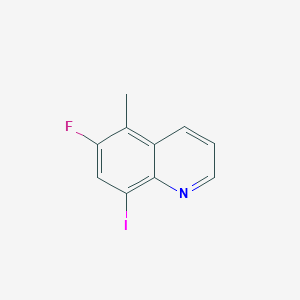
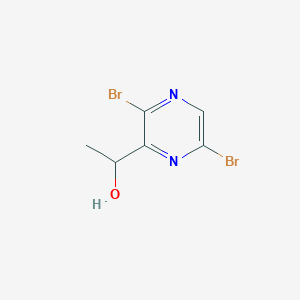
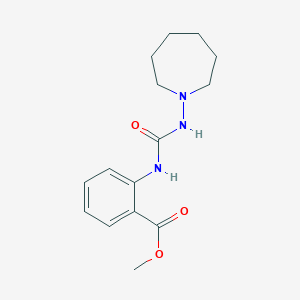



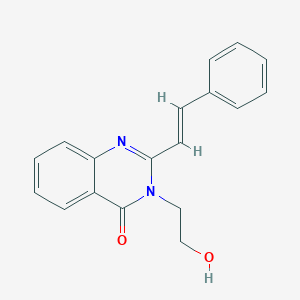
![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)



